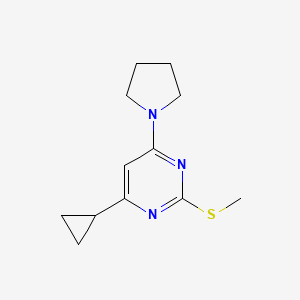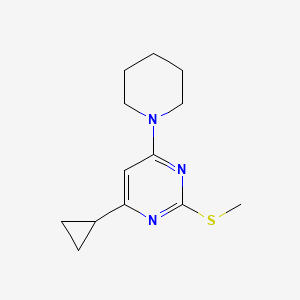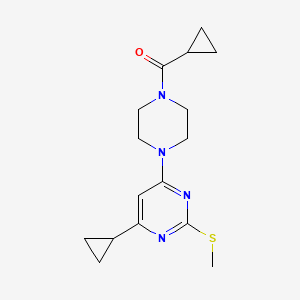![molecular formula C16H19FN6 B6463549 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2640903-09-7](/img/structure/B6463549.png)
2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a pyrimidine derivative. Pyrimidine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyrimidine analogs can be improved by introducing various functional groups into the pyrimidine scaffold .
Scientific Research Applications
2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been investigated for its potential applications in a variety of scientific fields. It has been studied for its ability to act as a ligand for metal ions, which can be used for the synthesis of various organic compounds. It has also been studied for its ability to act as a catalyst for various organic reactions. Additionally, this compound has been studied for its potential applications in drug synthesis, drug delivery, and drug discovery.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the piperazine moiety of the compound binds to metal ions, which then allows for the formation of a complex. This complex can then be used to catalyze various organic reactions or to synthesize various organic compounds. Additionally, the pyrimidine ring of the compound is believed to interact with various proteins in the body, which may be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-viral, and anti-bacterial properties. Additionally, it has been found to have an inhibitory effect on the growth of certain cancer cells. Furthermore, it has been found to have an inhibitory effect on the production of certain enzymes, which may be responsible for its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine in lab experiments has several advantages. Firstly, it is relatively easy to synthesize and can be used in a variety of organic reactions. Secondly, it is a relatively stable compound and can be stored for long periods of time. Finally, it is relatively inexpensive to purchase. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively slow-acting compound and can take a long time to produce the desired effects. Additionally, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
The potential applications of 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine in scientific research are vast and there are many future directions that can be explored. For example, further research could be conducted to investigate the mechanism of action of this compound and to identify new uses for the compound. Additionally, further research could be conducted to investigate the effects of this compound on various biochemical and physiological processes. Additionally, further research could be conducted to investigate the potential applications of this compound in drug synthesis, drug delivery, and drug discovery. Finally, further research could be conducted to investigate the potential applications of this compound in the synthesis of other organic compounds.
Synthesis Methods
The synthesis of 2-cyclopropyl-5-fluoro-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied extensively and several different methods have been developed. The most common method involves the condensation of 5-fluoro-4-methyl-2-cyclopropylpyrimidine with 4-(pyrimidin-2-yl)piperazine in the presence of a base such as sodium hydroxide. The reaction is then heated to a temperature of around 100°C and stirred for several hours. The product is then isolated and purified by recrystallization.
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-5-fluoro-4-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6/c1-11-13(17)15(21-14(20-11)12-3-4-12)22-7-9-23(10-8-22)16-18-5-2-6-19-16/h2,5-6,12H,3-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGICFSNYCASQKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-methyl-8-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463478.png)
![1-{4-[6-cyclopropyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6463483.png)
![5-methyl-2-(methylsulfanyl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine](/img/structure/B6463486.png)
![2-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6463494.png)
![2-[(cyclohexylamino)methyl]-N,N-dimethylaniline hydrochloride](/img/structure/B6463516.png)
![3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6463522.png)

![3-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methyl}-1??-thiolane-1,1-dione](/img/structure/B6463539.png)

![8-(2-cyclopropylpyrimidin-4-yl)-4'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B6463546.png)
![5-fluoro-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6463548.png)
![2-cyclopropyl-5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B6463552.png)